molecular formula C11H11F3O4 B2420369 Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate CAS No. 710328-15-7

Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate

Cat. No. B2420369
CAS RN: 710328-15-7
M. Wt: 264.2
InChI Key: SARUWXGWYFAWNQ-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate is a chemical compound that appears as a colorless to white to yellow powder or crystals or liquid .


Molecular Structure Analysis

The molecular formula of this compound is C11H11F3O3 . The InChI Code is 1S/C11H11F3O3/c1-2-16-10(15)7-8-3-5-9(6-4-8)17-11(12,13)14/h3-6H,2,7H2,1H3 .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not provided in the available resources .


Physical And Chemical Properties Analysis

This compound is a colorless to white to yellow powder or crystals or liquid . It has a molecular weight of 248.2 .

Scientific Research Applications

Crystal Structure Analysis

  • Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate and its derivatives have been explored for their crystal structure properties. One study focused on a derivative, ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl) vinyl]phenoxy}acetate, revealing that all carbon and oxygen atoms in the molecule are nearly coplanar, leading to a unique two-dimensional layer structure through intermolecular interactions (L. Baolin et al., 2007).

Drug Synthesis and Enzymatic Hydrolysis

  • The compound has been used in the synthesis of new drugs. For instance, the enzymatic hydrolysis of a methyl ester derivative was applied in the production of a prototype anti-asthma drug, showcasing the compound's utility in drug development (J. Bevilaqua et al., 2004).

Corrosion Inhibition

  • Derivatives of this compound have been investigated for their corrosion inhibition behavior on mild steel in acidic solutions. These studies found that certain derivatives can significantly reduce corrosion, which is useful in industrial applications (H. Lgaz et al., 2017).

Development of Diuretics

  • It has been used in the development of diuretics. A study synthesizing aminomethyl derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate found one compound to be a highly potent diuretic (C. M. Lee et al., 1984).

Anti-Inflammatory and Antimicrobial Applications

  • New derivatives synthesized from this compound have been evaluated for their potential anti-inflammatory and antimicrobial properties, indicating its significance in medicinal chemistry (T. Karabasanagouda et al., 2008).

pH Sensitive Probes

  • Modified derivatives have been used in the creation of pH-sensitive probes for biological research. This is crucial for measuring intracellular pH in various research settings (C. Rhee et al., 1995).

Antioxidant Properties

  • Studies have highlighted its role in isolating antioxidant phenolic compounds. This shows the potential of using these compounds in the study and development of antioxidants (Zijia Zhang et al., 2009).

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate is not explicitly mentioned in the available resources .

Safety and Hazards

The safety information available indicates that Ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

ethyl 2-[4-(trifluoromethoxy)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O4/c1-2-16-10(15)7-17-8-3-5-9(6-4-8)18-11(12,13)14/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARUWXGWYFAWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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